molecular formula C23H27N3OS B2615833 N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide CAS No. 392288-81-2

N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide

Cat. No. B2615833
CAS RN: 392288-81-2
M. Wt: 393.55
InChI Key: NKSLSACHDAZLNI-UHFFFAOYSA-N
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Description

“N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide” is a chemical compound that holds immense potential for scientific research. It has been evaluated for its antileishmanial and antimalarial activities .


Synthesis Analysis

The synthesis of similar compounds involves an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines followed by Suzuki cross-couplings with various boronic acids and alkylation reactions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include iodine-mediated electrophilic cyclization, Suzuki cross-couplings with various boronic acids, and alkylation reactions .

Scientific Research Applications

Antiviral Activity and Synthesis of Adamantane Derivatives

Research has synthesized various adamantane derivatives, including pyrazoles and 1,2,4-triazoles, among others, showing significant antiviral activity against smallpox vaccine virus. Specifically, ethyl-3-(1-adamantyl)-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate and 1,4-bis(1-adamantyl)-1,4-butanediol exhibited high anti-smallpox activity, highlighting the potential of adamantane derivatives in antiviral applications (Moiseev et al., 2012).

Material Science and Polymer Applications

Polyamides and Polyimides with Adamantane Moieties

A series of new polyamides have been synthesized featuring adamantane and diamantyl moieties within the main chain. These polyamides demonstrated high thermal stability, with glass transition temperatures ranging from 219°C to 295°C and decomposition temperatures between 388°C to 435°C in air. This indicates the significant role of adamantane structures in enhancing the thermal properties of polymeric materials (Chern et al., 1998).

Adamantane-Modified Polybenzoxazine

Novel adamantane-modified benzoxazines have been synthesized, incorporating adamantane as a pendant group into the polybenzoxazine backbone. This modification significantly enhanced the thermal properties of the resulting polymers, including their glass-transition and decomposition temperatures, showcasing the utility of adamantane in developing high-performance materials (Su et al., 2004).

Antimicrobial and Hypoglycemic Activities

Broad-Spectrum Antibacterial Candidates

Two novel N′-heteroarylidene-1-carbohydrazide derivatives have been synthesized, displaying potent broad-spectrum antibacterial activity with minimal inhibitory concentration (MIC) values around 0.5–2.0 μg/mL. These findings suggest the potential of adamantane derivatives in developing new antibacterial agents (Al-Wahaibi et al., 2020).

Adamantane-Isothiourea Derivatives with Hypoglycemic Activity

A series of adamantane-isothiourea hybrids demonstrated potent dose-independent reduction of serum glucose levels in streptozotocin-induced diabetic rats, comparable to the hypoglycemic drug gliclazide. This indicates their potential as novel therapeutic agents for diabetes management (Al-Wahaibi et al., 2017).

Mechanism of Action

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

properties

IUPAC Name

N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3OS/c1-14-3-2-4-18(5-14)26-21(19-12-28-13-20(19)25-26)24-22(27)23-9-15-6-16(10-23)8-17(7-15)11-23/h2-5,15-17H,6-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSLSACHDAZLNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide

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